3,7-DIMETHYL-2-METHYLENE-OCT-6-ENAL
Description
Overview of Terpenoid Chemistry and Alpha-Methylene Aldehyde Classification
Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. bhu.ac.inscribd.comfiveable.me They are major components of plant resins and the essential oils responsible for the distinct aromas of many plants. bhu.ac.inglobalresearchonline.net Terpenoids are classified based on the number of isoprene units they contain, such as monoterpenes (two units), sesquiterpenes (three units), and diterpenes (four units). bhu.ac.infiveable.me These compounds can be acyclic (open-chain) or cyclic and may possess various functional groups, including alcohols, ketones, and aldehydes. scribd.comfiveable.mearsdcollege.ac.in
3,7-Dimethyl-2-methylene-oct-6-enal belongs to the subclass of α,β-unsaturated aldehydes, specifically an alpha-methylene aldehyde. mdpi.comwikipedia.org This classification refers to the presence of a carbon-carbon double bond between the α and β carbons relative to the aldehyde group, with a methylene (B1212753) (=CH2) group at the alpha position. mdpi.com This structural arrangement, known as an enal, confers specific reactivity to the molecule, making it susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon through conjugate addition. wikipedia.org
Historical Perspectives and Evolution of Research on Unsaturated Aldehydes
Research into unsaturated aldehydes has a long history, driven by their prevalence in nature and their utility in synthesis. Early studies focused on isolating and identifying these compounds from natural sources, such as essential oils. The development of analytical techniques like spectroscopy was crucial in elucidating their structures. globalresearchonline.netarsdcollege.ac.in
The study of α,β-unsaturated aldehydes, in particular, has gained significant attention due to their biological activities and their role as versatile intermediates in organic synthesis. mdpi.comnih.gov Research has explored their formation through lipid peroxidation and their potential implications in various physiological and pathological processes. nih.govlongdom.org The development of new synthetic methods has expanded the ability to create a wide variety of substituted α,β-unsaturated aldehydes, enabling further investigation into their chemical and biological properties. mdpi.com
Significance of this compound in Modern Chemical Science
The significance of this compound in modern chemical science lies in its identity as a fragrance ingredient and its potential as a building block in organic synthesis. nih.gov Its α,β-unsaturated aldehyde functionality makes it a reactive molecule with potential applications in the synthesis of more complex structures. The study of such molecules contributes to the broader understanding of terpenoid chemistry and the reactivity of unsaturated carbonyl compounds. researchgate.netnih.gov Furthermore, its presence has been reported in Camellia sinensis (the tea plant), indicating its occurrence in natural products. nih.gov
Systematic Nomenclature and Stereochemical Considerations in Scholarly Discourse
Accurate and unambiguous naming is critical in scientific communication. The systematic nomenclature and stereochemistry of this compound are key aspects of its scholarly discussion.
The systematic IUPAC name for this compound is 3,7-dimethyl-2-methyleneoct-6-enal. nih.govnih.gov It is also known by several common synonyms in academic and commercial literature, including α-Methylenecitronellal and Bergamal. nih.govepa.govchemicalbook.com The CAS registry number for the racemic mixture is 22418-66-2. nih.govnih.govepa.gov
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | 3,7-dimethyl-2-methylideneoct-6-enal nih.govnih.gov |
| CAS Number | 22418-66-2 nih.govnih.govepa.gov |
| Common Synonym | alpha-Methylenecitronellal nih.govchemspider.com |
| Common Synonym | Bergamal epa.gov |
| EC Number | 244-981-5 nih.govnih.gov |
| UNII | K0DB1O9KVL nih.govnih.gov |
The carbon atom at position 3 in the octenal chain is a chiral center, meaning the molecule can exist as two different enantiomers (mirror images): (3R)-3,7-dimethyl-2-methyleneoct-6-enal and (3S)-3,7-dimethyl-2-methyleneoct-6-enal. chemspider.comnih.gov The (R)-enantiomer has the CAS number 120093-49-4. nih.govnih.gov
A related and more commonly studied compound is citronellal (B1669106), which is 3,7-dimethyloct-6-enal. nih.govnist.gov The (3R)-stereoisomer of citronellal, known as (R)-(+)-citronellal, is a well-characterized monoterpene found in various natural sources. nih.govnist.govcymitquimica.com It is an enantiomer of (S)-(-)-citronellal. nih.gov The study of these chiral molecules is important as different enantiomers can have distinct biological activities. mdpi.com
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Racemic this compound | 3,7-dimethyl-2-methylideneoct-6-enal nih.govnih.gov | 22418-66-2 nih.govnih.gov | C11H18O nih.gov | 166.26 g/mol nih.gov |
| (R)-3,7-Dimethyl-2-methylene-oct-6-enal | (3R)-3,7-dimethyl-2-methylideneoct-6-enal nih.govnih.gov | 120093-49-4 nih.govnih.gov | C11H18O nih.gov | 166.26 g/mol nih.gov |
| (R)-(+)-Citronellal | (3R)-3,7-dimethyloct-6-enal nih.gov | 2385-77-5 nih.govnist.gov | C10H18O nih.gov | 154.25 g/mol nih.gov |
Stereochemistry plays a critical role in the biological activity of molecules. mdpi.com The specific three-dimensional arrangement of atoms in a chiral molecule can significantly influence its interaction with biological targets such as enzymes and receptors, which are themselves chiral. mdpi.comacs.org This can lead to differences in pharmacological effects, metabolism, and transport between enantiomers. mdpi.com While specific research on the differential biological activities of the enantiomers of this compound is not widely available, the principle is well-established in terpenoid and pharmaceutical research. researchgate.netmdpi.comacs.org The unique stereochemical configurations of natural products are a key factor in their diverse biological functions. mdpi.comacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-2-methylideneoct-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,8,10H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGFPZNTYLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C(=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051872 | |
| Record name | 3,7-Dimethyl-2-methylene-6-octenal | |
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Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 6-Octenal, 3,7-dimethyl-2-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22418-66-2 | |
| Record name | 3,7-Dimethyl-2-methylene-6-octenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,7-Dimethyl-2-methylene-6-octenal, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022418662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octenal, 3,7-dimethyl-2-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-Dimethyl-2-methylene-6-octenal | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID9051872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyl-2-methyleneocta-6-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.876 | |
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| Record name | 3,7-DIMETHYL-2-METHYLENE-6-OCTENAL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0DB1O9KVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Natural Occurrence, Biosynthesis, and Chemoecological Roles of 3,7 Dimethyl 2 Methylene Oct 6 Enal
Isolation and Identification from Botanical and Biological Sources
The detection and characterization of 3,7-dimethyl-2-methylene-oct-6-enal from natural sources are contingent on sophisticated analytical techniques capable of separating and identifying individual components within complex mixtures of volatile compounds.
While a wide array of volatile compounds have been identified in the essential oils of various plants, including species of Cirsium and Camellia, specific documentation of this compound in Cirsium dipsacolepis and Camellia sinensis is not extensively reported in readily available scientific literature. Analysis of Camellia sinensis flowers has revealed a complex mixture of alcohols, aldehydes, and heterocyclic compounds, with the volatile profile changing significantly during the blooming stages. frontiersin.orgnih.gov Studies on various Cirsium species have also identified a diverse range of volatile components, primarily ketones and aldehydes with long carbon chains, as well as smaller amounts of terpenes. However, the presence of this compound is not explicitly mentioned in these analyses.
The isolation and purification of aldehyde monoterpenoids like this compound from complex plant extracts involve a combination of classical and modern separation techniques. The volatility of this compound makes it amenable to extraction methods such as steam distillation and solvent extraction.
Subsequent purification often employs chromatographic methods. Column chromatography is a fundamental technique for separating compounds based on their polarity. researchgate.net For aldehydes, which can be prone to oxidation, careful selection of the stationary and mobile phases is crucial to prevent degradation. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the fine purification and analysis of volatile compounds. masterorganicchemistry.com Gas chromatography, often coupled with mass spectrometry (GC-MS), is particularly well-suited for identifying individual components in essential oils.
Another strategy for purifying aldehydes from a mixture is through the formation of a bisulfite adduct. This derivative is typically water-soluble, allowing for its separation from other non-polar compounds by extraction. The aldehyde can then be regenerated from the adduct by basification.
Interactive Data Table: Common Techniques for Terpenoid Purification
| Purification Technique | Principle of Separation | Advantages | Disadvantages |
| Steam Distillation | Volatility | Effective for volatile and thermally stable compounds. | Can cause degradation of heat-sensitive molecules. |
| Solvent Extraction | Differential Solubility | Versatile and can be targeted to specific compound classes. | Can be time-consuming and may extract undesirable compounds. |
| Column Chromatography | Adsorption/Partitioning | Scalable and effective for separating compounds with different polarities. | Can be labor-intensive and may lead to sample loss. researchgate.net |
| HPLC | Partitioning | High resolution and sensitivity. | Requires specialized equipment and can be expensive. masterorganicchemistry.com |
| GC | Volatility and Polarity | Excellent for separating and identifying volatile compounds. | Limited to thermally stable and volatile compounds. |
The documented occurrence of this compound across a wide range of plant taxa is limited in the scientific literature. While its structural relatives, irregular monoterpenes, are found in various plant families, the specific distribution of this particular aldehyde appears to be either rare or underreported. A comparative analysis is therefore challenging without more comprehensive phytochemical surveys across diverse plant species. The unique "non-head-to-tail" arrangement of its isoprene (B109036) units suggests a specialized biosynthetic pathway that may not be widespread in the plant kingdom.
Biosynthetic Pathways and Enzymatic Mechanisms
The biosynthesis of this compound, as an irregular monoterpene, follows a pathway that diverges from the typical synthesis of regular monoterpenes.
All terpenoids, including this compound, are derived from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov In the biosynthesis of regular monoterpenes, one molecule of DMAPP is condensed with one molecule of IPP in a "head-to-tail" fashion to form geranyl diphosphate (GPP).
In contrast, the formation of irregular monoterpenes involves a "non-head-to-tail" condensation of two DMAPP units. nih.gov This unconventional coupling can occur in different orientations, such as "head-to-middle," leading to precursors like lavandulyl diphosphate (LPP). nih.gov The carbon skeleton of this compound suggests its origin from such an irregular precursor, which would then undergo subsequent enzymatic modifications, including oxidation and rearrangement, to yield the final aldehyde structure. This compound is considered a C11 irregular monoterpene, indicating a potential methylation step in its biosynthesis. researchgate.net
While the specific enzymes responsible for the biosynthesis of this compound have not been fully characterized, insights can be drawn from studies on other irregular monoterpenes. The key enzymatic step is the initial non-head-to-tail condensation of two DMAPP molecules. Enzymes known as prenyl diphosphate synthases (PDPSs) catalyze this type of reaction. nih.gov For instance, lavandulyl diphosphate synthase (LPPS) has been identified and characterized for its role in the biosynthesis of lavandulol, an irregular monoterpene alcohol. nih.gov It is plausible that a similar synthase is involved in generating the precursor for this compound.
Following the formation of the irregular C10 backbone, a series of modifications would be required. These could be catalyzed by enzymes such as cytochrome P450 monooxygenases for hydroxylation, dehydrogenases for the formation of the aldehyde group, and potentially methyltransferases to add the eleventh carbon atom. The elucidation of the precise enzymatic machinery awaits further investigation.
Genetic and Metabolic Engineering Approaches for Enhanced Natural Production
Direct genetic or metabolic engineering strategies for the enhanced production of this compound have not been reported. Research in this area has primarily focused on the biotechnological production of its immediate precursor, citronellal (B1669106), and the related compound, citronellol (B86348). These efforts provide a foundational framework for the potential future production of this compound.
The biosynthesis of citronellal is a critical starting point. In plants, the biosynthesis of monoterpenes like citronellal originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids or the mevalonate (B85504) (MVA) pathway in the cytoplasm. Geranyl diphosphate (GPP), a C10 compound formed from the condensation of IPP and DMAPP, is the precursor to most monoterpenes.
From GPP, the pathway to citronellal can involve several enzymatic steps. For instance, geraniol (B1671447) can be formed from GPP by the action of geraniol synthase. Subsequently, geraniol can be oxidized to form the aldehyde, citral (B94496) (a mixture of geranial and neral). The reduction of citral then yields citronellal. Enzymes such as progesterone 5β-reductases and iridoid synthase-like enzymes have been identified as citral reductases in plants like Pelargonium (rose geranium), which stereoselectively reduce citral to produce enantiomers of citronellal. nih.gov
Metabolic engineering efforts have successfully established microbial platforms for the production of citronellal and citronellol. In a notable study, Escherichia coli was engineered to produce these compounds from geraniol by introducing an enzymatic cascade. nih.gov This involved the use of E. coli's endogenous glycerol dehydrogenase and an NADPH-dependent aldehyde reductase, alongside an iridoid synthase from Catharanthus roseus. nih.gov Such engineered microbial systems offer a promising alternative to traditional chemical synthesis or extraction from plants. nih.govnih.gov
For the enhanced production of this compound, a two-step approach could be envisioned. First, the production of citronellal in a microbial host like E. coli or Saccharomyces cerevisiae would be optimized using the established metabolic engineering strategies. This would involve the heterologous expression of genes encoding enzymes of the MVA pathway to increase the precursor pool, followed by the introduction of a geraniol synthase and a citral reductase.
The second, and currently hypothetical, step would be the enzymatic conversion of citronellal to this compound. While the specific enzyme for this biotransformation is not known, the known chemical synthesis of this compound from citronellal and formaldehyde (B43269) suggests that an aldol condensation-type reaction is required. Future research could focus on identifying or engineering an enzyme, such as an aldolase or a similar carbon-carbon bond-forming enzyme, that can catalyze this specific reaction.
Table 1: Key Enzymes in the Biosynthesis of Citronellal and Related Compounds
| Enzyme Name | Abbreviation | Function |
| Geraniol Synthase | GES | Converts Geranyl Diphosphate (GPP) to Geraniol |
| Citral Reductase | CIR | Reduces Citral to Citronellal |
| Iridoid Synthase | ISY | Can act as a citral reductase |
| Progesterone 5β-reductase | P5βR | Can act as a citral reductase |
| Glycerol Dehydrogenase | GLDA | Involved in engineered microbial production |
| NADPH-dependent Aldehyde Reductase | AHR | Involved in engineered microbial production |
Ecological Functions and Inter-organismal Interactions
The specific ecological functions of this compound have not been directly investigated. However, the known chemoecological roles of its biosynthetic precursors and structurally related monoterpenoids can provide insights into its potential interactions with other organisms.
There is no direct evidence in the scientific literature to classify this compound as a semiochemical, attractant, or repellent. However, its precursor, citral, is known to have pheromonal effects in some insects. For example, citral is a minor but essential component of the Nasonov pheromone of honeybees, which is used to recruit other bees and guide swarms. bris.ac.uk This suggests that derivatives of citral, such as this compound, could potentially have roles in insect communication. Further research, including electrophysiological and behavioral assays with various insect species, would be necessary to determine if this compound has any semiochemical activity.
The contribution of this compound to plant defense and stress response mechanisms is currently unknown. Plant-derived volatile organic compounds, particularly monoterpenes, are well-known to play a role in defending plants against herbivores and pathogens. nih.gov They can act as direct toxins or deterrents, or as indirect defense signals that attract the natural enemies of herbivores.
Advanced Chemical Synthesis and Synthetic Methodologies for 3,7 Dimethyl 2 Methylene Oct 6 Enal
Total Synthesis Approaches and Pathway Optimization
The total synthesis of 3,7-dimethyl-2-methylene-oct-6-enal can be achieved through various pathways, each with its own set of advantages and challenges. Optimization of these pathways is crucial for industrial-scale production, focusing on cost-effectiveness, atom economy, and environmental impact.
Oxidation-Based Routes from Corresponding Alcohols
One common strategy for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. In the context of this compound, a potential precursor would be 3,7-dimethyl-2-methylene-oct-6-en-1-ol. While direct literature on the oxidation of this specific alcohol to the target aldehyde is not prevalent, the general principle of oxidizing allylic alcohols is a well-established transformation in organic chemistry.
A related and well-documented starting material is citronellol (B86348) (3,7-dimethyloct-6-en-1-ol). nih.gov The structural similarity suggests that synthetic routes could diverge from a common intermediate. The challenge in this approach lies in the selective oxidation of the primary alcohol without affecting the double bonds present in the molecule. Various reagents and conditions can be employed for such selective oxidations, including manganese dioxide (MnO2), or Swern and Dess-Martin periodinane oxidations. The choice of oxidant is critical to prevent side reactions like isomerization of the double bonds or over-oxidation to a carboxylic acid.
Hydroformylation Reactions and Catalyst Development
Hydroformylation, also known as the oxo process, is a powerful one-carbon homologation reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double bond. rsc.org This reaction is of significant industrial importance for the synthesis of aldehydes. The hydroformylation of terpenes and related olefins is a key area of research for producing valuable fragrance and flavor compounds.
The synthesis of aldehydes from olefins can be achieved using a mixture of carbon monoxide and hydrogen gas, typically in the presence of a transition metal catalyst. rsc.org Rhodium and platinum-based catalysts are particularly effective for this transformation.
Rhodium Catalysts: Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly active and selective for hydroformylation reactions. rsc.org For instance, the Rh/Xantphos system has been used in the hydroformylation of myrcene, a related terpene, yielding 4-methylene-8-methyl-7-nonenal as a major product. rsc.org The choice of ligand can significantly influence the regioselectivity of the reaction, determining which carbon of the double bond receives the formyl group. rsc.org
Pt/Sn Catalysts: Platinum-tin catalytic systems are also employed in hydroformylation. rsc.org Similar to rhodium catalysts, the Pt/Sn system has been shown to produce 4-methylene-8-methyl-7-nonenal from myrcene. rsc.org A synergistic effect between platinum and tin(II) chloride is observed, as the reaction does not proceed with platinum alone. rsc.org The use of different phosphine ligands with the Pt/Sn system can influence the reaction rate and the extent of side reactions such as hydrogenation. rsc.org
Table 1: Ligand Effects on the Rhodium-Catalyzed Hydroformylation of Myrcene rsc.org
| Ligand | Conversion (%) | 4-Methylene-8-methyl-7-nonenal (%) | Cis- and trans-3-ethylidene-7-methyl-6-octenal (%) |
| PPh3 | 99 | 6 | 73 |
| dppe | 94 | 9 | 73 |
| dppp | 43 | 12 | 78 |
| dppb | 75 | 31 | 63 |
| BISBI | 99 | 17 | 77 |
| Xantphos | 64 | 62 | 28 |
Table 2: Ligand Effects on the Pt/Sn-Catalyzed Hydroformylation of Myrcene rsc.org
| Ligand | Conversion (%) | 4-Methylene-8-methyl-7-nonenal (%) | Products of Hydrogenation (%) |
| PPh3 (80 °C) | 55 | 74 | 7 |
| dppe | 28 | 21 | 62 |
| dppp | 30 | 32 | 47 |
| dppb | 28 | 34 | 47 |
| NAPHOS (80 °C) | 15 | 54 | 16 |
Multi-step Conversions from Readily Available Starting Materials
Complex molecules like this compound are often synthesized through multi-step sequences starting from simpler, more readily available precursors. While a direct synthesis from pentane-1,5-diol is not explicitly detailed in the search results, one can conceptualize a plausible synthetic route.
A chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol has been reported starting from the readily available geraniol (B1671447). nih.gov This multi-step process highlights the use of enzymatic reactions to achieve high enantioselectivity. nih.gov Such a diol could potentially be a precursor to the target aldehyde through a series of oxidation and functional group manipulations. The key is the strategic construction of the carbon skeleton and the introduction of the necessary functional groups at the appropriate stages.
Regioselective and Stereoselective Synthesis
The biological activity and olfactory properties of a chiral molecule are often dependent on its specific stereochemistry. Therefore, the development of synthetic methods that can control the regioselectivity and stereoselectivity of the reaction is of paramount importance.
Catalytic Asymmetric Synthesis to Control Chirality
Catalytic asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral product. This is often achieved using a chiral catalyst, which can be a metal complex with a chiral ligand. The chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over the other.
In the context of this compound, which has a stereocenter at the C3 position, asymmetric synthesis would be crucial for obtaining the pure (R) or (S) enantiomer. nih.govnih.gov While specific examples of catalytic asymmetric synthesis for this exact molecule are not provided in the search results, the principles are widely applied in the synthesis of other chiral natural products. For instance, the chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol utilizes a lipase (B570770) for asymmetric desymmetrization, demonstrating the power of biocatalysis in achieving high enantioselectivity. nih.gov
Development of Novel Ligands and Catalytic Systems for Improved Selectivity
The quest for higher selectivity in catalytic reactions is a continuous area of research. The development of novel ligands and catalytic systems plays a pivotal role in achieving this goal. The structure of the ligand coordinated to the metal center can have a profound impact on the steric and electronic environment of the catalyst, thereby influencing the regio- and stereoselectivity of the reaction.
For hydroformylation reactions, the development of bidentate phosphine ligands with specific bite angles, such as Xantphos, has led to significant improvements in regioselectivity. rsc.org In stereoselective synthesis, the design of chiral ligands that can effectively transfer their chirality to the product is a key focus. Highly stereoselective synthesis of complex molecules with multiple stereocenters has been achieved through the development of sophisticated catalytic systems and reaction sequences. rsc.org
Separation and Purification Techniques for Enantiomers
The presence of a chiral center at the C3 position of this compound means that it can exist as two enantiomers, (R)- and (S)-3,7-dimethyl-2-methylene-oct-6-enal. The olfactory properties of these enantiomers can differ significantly, making their separation a crucial aspect of its application in the fragrance industry. libretexts.org Gas chromatography (GC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of volatile enantiomers like terpenoid aldehydes. nih.govresearchgate.netsci-hub.se
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov Cyclodextrin-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those with structures analogous to this compound. gcms.czresearchgate.net
Table 1: Commonly Used Chiral Stationary Phases for the Separation of Volatile Enantiomers
| Chiral Stationary Phase Type | Common Chiral Selectors | Mechanism of Separation | Applicable to |
| Cyclodextrin-based | Derivatized α-, β-, and γ-cyclodextrins | Inclusion complexation, hydrogen bonding, dipole-dipole interactions | A wide range of volatile compounds, including aldehydes and ketones |
| Amino acid derivatives | L- or D-amino acid amides | Hydrogen bonding, dipole-dipole interactions | Polar analytes such as amino acids, alcohols, and diols |
| Metal coordination complexes | Chiral ligands with metal ions (e.g., Mn(II), Ni(II)) | Ligand exchange | Amino acids and other compounds capable of forming coordination complexes |
While specific protocols for the enantiomeric separation of this compound are not extensively documented in publicly available literature, the successful separation of structurally related chiral terpenoids, such as linalool (B1675412) and its oxides, using cyclodextrin-based columns provides a strong indication of the feasibility of this approach. gcms.cz For instance, the Rt-βDEXsm column has been shown to effectively separate the enantiomers of various monoterpenes. gcms.cz
Another approach to obtaining enantiomerically pure material is through diastereoselective synthesis followed by the separation of the resulting diastereomers using standard chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC). This indirect method involves reacting the racemic aldehyde with a chiral auxiliary to form a mixture of diastereomers, which can then be separated due to their different physical properties. Subsequent removal of the chiral auxiliary would yield the desired enantiomer.
Derivatization Chemistry and Analog Development
The chemical reactivity of this compound is primarily dictated by the presence of the α,β-unsaturated aldehyde functionality. This reactive moiety allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives and structural analogs.
The α-methylene group in this compound is susceptible to nucleophilic attack, and the aldehyde itself can participate in Aldol-type condensation reactions. A notable example is the synthesis of this compound from (±)-citronellal and aqueous formaldehyde (B43269) in the presence of a catalytic amount of 4-(dimethylamino)benzoic acid and pyrrolidine. orgsyn.org This reaction proceeds via a Mannich-type reaction followed by elimination, which can be considered a variation of an Aldol condensation, to introduce the methylene (B1212753) group at the α-position. orgsyn.org
This reactivity can be further exploited to expand the carbon skeleton by reacting this compound with other aldehydes or ketones. The general mechanism of the Aldol condensation involves the formation of an enolate from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. ncert.nic.inorganicchemistrytutor.comlibretexts.org The resulting β-hydroxy carbonyl compound can then undergo dehydration to form a new α,β-unsaturated system. ncert.nic.inlibretexts.org
Table 2: Illustrative Aldol Condensation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| This compound | Acetone | Base (e.g., NaOH) | β-Hydroxy ketone, followed by α',β'-unsaturated ketone upon heating |
| This compound | Propanal | Acid (e.g., H+) | β-Hydroxy aldehyde, followed by a new α,β-unsaturated aldehyde upon heating |
These reactions provide a versatile route to novel, higher molecular weight analogs with potentially interesting sensory or biological properties. The Claisen-Schmidt reaction, a specific type of crossed Aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens, could also be applied to synthesize derivatives with aromatic substituents. libretexts.orglumenlearning.com
The presence of two reducible functional groups, the aldehyde and the carbon-carbon double bonds, in this compound allows for selective reduction to produce a variety of related compounds. The choice of reducing agent and reaction conditions determines the outcome of the reduction.
To selectively reduce the aldehyde to the corresponding allylic alcohol, 3,7-dimethyl-2-methylene-oct-6-en-1-ol, reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly employed. acs.org These reagents are known for their high chemoselectivity in reducing aldehydes and ketones in the presence of other reducible functional groups. acs.orgrsc.org An efficient and green protocol using NaBH₄ in ionic liquids has also been reported for the highly selective 1,2-reduction of α,β-unsaturated aldehydes to their corresponding alcohols. qub.ac.ukresearchgate.net
For the conjugate reduction (1,4-reduction) of the α,β-unsaturated system to yield the saturated aldehyde, 3,7-dimethyloct-6-enal, methods such as catalytic hydrogenation using specific catalysts like rhodium complexes or the use of hydride reagents like lithium tri-sec-butylborohydride (L-Selectride®) can be utilized. organic-chemistry.org Transfer hydrogenation using a hydrogen donor like 2-propanol in the presence of an iridium catalyst has also proven effective for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org
Complete reduction of both the aldehyde and the double bonds to yield the saturated alcohol, 3,7-dimethyloctan-1-ol, can be achieved through more forceful reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or with strong reducing agents like lithium aluminum hydride (LiAlH₄).
Table 3: Selective Reduction Products of this compound
| Product | Reducing Agent/System | Type of Reduction |
| 3,7-Dimethyl-2-methylene-oct-6-en-1-ol | NaBH₄/CeCl₃ (Luche reduction), 9-BBN | 1,2-Reduction (Aldehyde to Alcohol) |
| 3,7-Dimethyloct-6-enal | Rhodium catalyst/Hydrosilane, L-Selectride® | 1,4-Reduction (Conjugate Addition) |
| 3,7-Dimethyloctan-1-ol | H₂/Pd-C, LiAlH₄ | Complete Reduction |
The synthesis of structural analogs of this compound is crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies, particularly for understanding how molecular structure influences odor perception. researchgate.net The odor of a molecule is determined by its size, shape, and the nature of its functional groups, which all contribute to its interaction with olfactory receptors. libretexts.orgresearchgate.net
By systematically modifying the structure of this compound, researchers can probe the key structural features responsible for its characteristic scent. The derivatization reactions described in the previous sections provide a toolbox for creating a library of analogs.
Table 4: Potential Structural Modifications for SAR Studies
| Modification Site | Type of Modification | Potential Impact on Odor |
| Aldehyde group | Reduction to an alcohol, oxidation to a carboxylic acid, conversion to an ester or nitrile | Alters the polarity and hydrogen bonding capacity, likely leading to a significant change in odor character. Nitriles often impart a metallic note. researchgate.net |
| α-Methylene group | Removal (to give citronellal), replacement with other alkyl groups | Affects the steric bulk and electronic properties around the carbonyl group, potentially modulating the odor intensity and quality. |
| C6-C7 double bond | Hydrogenation, epoxidation, isomerization | Changes the overall shape and rigidity of the molecule, which can influence how it fits into an olfactory receptor. |
| Isoprenoid tail | Variation in chain length, introduction or removal of methyl groups | Modifies the lipophilicity and van der Waals interactions, which can affect the binding affinity to olfactory receptors. |
For example, the odor detection thresholds of homologous aliphatic aldehydes have been shown to vary with carbon chain length, with a peak in sensitivity often observed for a specific chain length. nih.gov Similarly, the presence and position of double bonds are critical for the odor profile of many volatile compounds. nih.gov The synthesis and sensory evaluation of analogs where the α-methylene group is shifted, or the isoprenoid tail is altered, would provide valuable data for building a predictive SAR model for this class of fragrance molecules.
Chemical Reactivity, Degradation Pathways, and Stability Studies of 3,7 Dimethyl 2 Methylene Oct 6 Enal
Reactions at the Aldehyde Functionality and Alpha,Beta-Unsaturated System
The chemical character of 3,7-dimethyl-2-methylene-oct-6-enal is largely dictated by the interplay between its aldehyde group and the conjugated α,β-unsaturated system. This arrangement creates multiple reactive sites, making the molecule susceptible to both nucleophilic and electrophilic attacks.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the carbonyl group polarizes the α,β-unsaturated system, rendering both the carbonyl carbon (C1) and the β-carbon (C3) electrophilic. This dual reactivity allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition to the carbon-carbon double bond.
The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, directly attacking the carbonyl carbon to form an alcohol after workup. In contrast, softer nucleophiles, like organocuprates, amines, and thiols, preferentially undergo 1,4-conjugate addition, adding to the β-carbon to yield a saturated aldehyde after tautomerization of the resulting enolate intermediate.
| Reaction Type | Nucleophile Type | Primary Product |
| 1,2-Addition | Hard (e.g., Grignard reagents) | Allylic alcohol |
| 1,4-Conjugate Addition | Soft (e.g., Gilman reagents, amines) | Saturated aldehyde |
Electrophilic Reactions at Carbon-Carbon Double Bonds
While the conjugated system is primarily electron-deficient, the C6-C7 double bond, being isolated from the carbonyl's electron-withdrawing influence, can undergo typical electrophilic addition reactions. For instance, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be expected to proceed at this site, following Markovnikov's rule where applicable.
Oxidative and Reductive Transformations
The aldehyde and alkene functionalities in this compound are susceptible to both oxidation and reduction, with the outcome depending on the reagents and conditions employed.
Oxidation: Mild oxidizing agents can selectively convert the aldehyde to a carboxylic acid. Stronger oxidizing agents, however, can lead to cleavage of the carbon-carbon double bonds.
Reduction: The reduction of this compound can yield a variety of products. Catalytic hydrogenation can reduce both the aldehyde and the double bonds, leading to the fully saturated alcohol. More selective reducing agents can target specific functionalities. For example, sodium borohydride (B1222165) (NaBH₄) typically reduces the aldehyde to an alcohol, with the potential for some 1,4-reduction of the conjugated system. The Luche reduction (NaBH₄, CeCl₃) is known for its high selectivity in the 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols. Conversely, reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce the aldehyde to a primary alcohol. Iridium-catalyzed transfer hydrogenation has been shown to be effective for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds.
| Reagent/Condition | Primary Transformation | Major Product |
| Mild Oxidizing Agent | Aldehyde Oxidation | Carboxylic Acid |
| NaBH₄ | Aldehyde Reduction | Allylic Alcohol |
| Luche Reduction (NaBH₄, CeCl₃) | Selective 1,2-Reduction | Allylic Alcohol |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Full Saturation | Saturated Alcohol |
| Iridium Catalyst | Selective 1,4-Reduction | Saturated Aldehyde |
Thermal, Photolytic, and Hydrolytic Degradation Mechanisms
The stability of this compound is compromised by exposure to heat, light, and aqueous environments, leading to various degradation products.
Thermal Degradation: Unsaturated aldehydes are known to undergo thermal decomposition. Studies on analogous compounds suggest that at elevated temperatures, decarbonylation and fragmentation reactions can occur. For instance, research on the thermal degradation of other alkenals has shown the formation of smaller aldehydes and alkanes through the cleavage of carbon-carbon double bonds. researchgate.net
Photolytic Degradation: Terpene aldehydes, a class to which this compound belongs, are susceptible to photodegradation. Exposure to UV radiation can induce isomerization of the double bonds and can also lead to the formation of radical species, initiating further degradation reactions. The photochemical degradation of terpenes is an area of active research, particularly in atmospheric chemistry. brandeis.edu
Hydrolytic Degradation: The α,β-unsaturated aldehyde system can undergo hydrolysis, particularly under alkaline conditions. This can lead to a retro-aldol type reaction, cleaving the molecule and forming smaller carbonyl compounds. A patented method describes the hydrolysis of α,β-unsaturated carbonyl compounds under alkaline conditions (pH 11-13) to yield other carbonyl-containing compounds. nih.gov
Studies on Reactivity and Stability in Various Chemical Environments
The reactivity and stability of this compound are highly dependent on the chemical environment, particularly the pH.
In acidic media, the carbonyl oxygen can be protonated, which enhances the electrophilicity of both the carbonyl carbon and the β-carbon, making the molecule more susceptible to nucleophilic attack. Acidic conditions can also promote cyclization reactions (see section 4.5).
In basic environments, the presence of hydroxide (B78521) ions can catalyze aldol-type condensation or retro-aldol reactions. As mentioned, alkaline hydrolysis can lead to degradation. The stability of the related compound, citral (B94496), is known to be poor in the presence of alkalis.
Complex Cyclization Reactions and Formation of Secondary Metabolites
The structure of this compound, with its multiple reactive sites, provides the potential for various intramolecular cyclization reactions, leading to the formation of cyclic secondary metabolites. While specific studies on this exact compound are limited, the reactivity of similar terpenes suggests several possibilities.
One potential pathway is an intramolecular Diels-Alder reaction. Research on the structural isomer 2,6-dimethyl-2,7-octadienal has shown that it undergoes a BF₃-catalyzed inverse-electron-demand Diels-Alder reaction. A similar reaction for this compound could lead to the formation of bicyclic ether structures.
Acid-catalyzed cyclization is another common reaction for terpene aldehydes. For instance, the acid-catalyzed cyclization of citral is a well-known reaction that produces a variety of cyclic monoterpenes. It is plausible that under acidic conditions, this compound could undergo similar transformations to form five- or six-membered rings.
Furthermore, the synthesis of natural bioactive compounds like 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide and 3,7-dimethyl-2,6-octadien-1,6-olide from geraniol (B1671447) involves cyclization steps. This suggests that derivatives of this compound could serve as precursors for the synthesis of various lactones.
Advanced Analytical Methodologies for Characterization and Quantification of 3,7 Dimethyl 2 Methylene Oct 6 Enal
Chromatographic Techniques for Isolation, Separation, and Analysis
Chromatography is a cornerstone for the analysis of 3,7-dimethyl-2-methylene-oct-6-enal, enabling its separation from complex matrices like essential oils.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Reversed-phase HPLC methods are particularly effective for separating this and other related compounds. sielc.comnih.gov A typical HPLC method involves a C18 column and a mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comnih.gov
For instance, a reversed-phase HPLC method can be developed using an acetonitrile and water mobile phase, with phosphoric acid as a modifier to improve peak shape. sielc.com For applications requiring mass spectrometry detection, formic acid is a suitable substitute for phosphoric acid. sielc.com The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, which is useful for identifying and quantifying compounds based on their UV absorbance. nih.gov
Table 1: Exemplary HPLC Parameters for the Analysis of Related Compounds
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
This table presents a general method that can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of volatile compounds like this compound, especially in complex mixtures such as essential oils. edu.krdscitepress.orgaesacademy.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
A typical GC-MS analysis of essential oils containing this compound would utilize a non-polar or semi-polar capillary column (e.g., HP-5MS). scitepress.orgresearchgate.net The oven temperature is programmed to ramp up gradually to allow for the separation of a wide range of volatile compounds. researchgate.net The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a reference standard or by matching the spectrum to a library database. nih.gov
Table 2: Illustrative GC-MS Parameters for Essential Oil Analysis
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (2 min hold), then ramp to 240 °C at 3 °C/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-500 |
This table provides a general set of conditions that can be optimized for the specific analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC) Applications for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound, particularly in terms of speed, resolution, and sensitivity. sielc.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. This makes UPLC an ideal technique for high-throughput screening of large numbers of samples, such as in quality control of citrus essential oils. researchgate.net
The principles of method development for UPLC are similar to those for HPLC, often involving reversed-phase columns and gradient elution. However, the shorter analysis times and narrower peaks generated by UPLC can lead to a significant increase in sample throughput and a reduction in solvent consumption.
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules like this compound. orgsyn.org Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netlibretexts.org
¹H-NMR: The proton NMR spectrum of this compound shows characteristic signals for the aldehydic proton, the vinylic protons, and the various methyl and methylene (B1212753) groups. orgsyn.org The chemical shifts and coupling constants of these signals provide valuable information about the connectivity of the atoms.
¹³C-NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the double bonds, and the methyl and methylene carbons. orgsyn.org
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different protons and carbons, allowing for an unambiguous assignment of the entire molecular structure. nih.govieeesem.com
Table 3: Reported NMR Spectroscopic Data for this compound orgsyn.org
| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (125 MHz, CDCl₃) δ (ppm) |
| 9.51 (s, 1H) | 194.8 |
| 6.21 (s, 1H) | 155.7 |
| 5.97 (s, 1H) | 133.2 |
| 5.05 (m, 1H) | 131.8 |
| 2.68 (sext, 1H) | 124.3 |
| 1.85-1.96 (m, 2H) | 35.8 |
| 1.65 (s, 3H) | 31.1 |
| 1.54 (s, 3H) | 25.9 |
| 1.47-1.53 (m, 1H) | 25.8 |
| 1.32-1.40 (m, 1H) | 19.7 |
| 1.04 (d, J = 7.0 Hz, 3H) | 17.8 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.
IR Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of specific functional groups. A strong absorption band around 1696 cm⁻¹ is indicative of the C=O stretch of the α,β-unsaturated aldehyde. orgsyn.org Absorptions corresponding to C=C stretching and C-H stretching are also present. orgsyn.org
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system within the molecule. The presence of the α,β-unsaturated aldehyde system results in a characteristic UV absorption maximum. While specific data for this compound is not readily available in the provided search results, similar conjugated systems typically show absorption in the 220-250 nm range.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the unambiguous identification and structural elucidation of volatile and semi-volatile organic compounds such as this compound. This advanced analytical technique provides highly accurate mass measurements, enabling the determination of elemental compositions and offering profound insights into the compound's structure through detailed fragmentation analysis.
The primary advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional precision, typically to four or more decimal places. This level of accuracy allows for the calculation of the elemental formula of the parent ion and its fragments, a critical step in differentiating between isomers and other compounds with the same nominal mass. For this compound, which has a molecular formula of C₁₁H₁₈O, the theoretical exact mass can be calculated with high precision.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O | chemicalbook.comnih.gov |
| Molecular Weight | 166.26 g/mol | chemicalbook.com |
| Monoisotopic Mass | 166.135765193 Da | nih.gov |
In a typical HRMS analysis, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), the sample containing this compound is introduced into the instrument. The molecules are then ionized, commonly using techniques such as electron ionization (EI) or electrospray ionization (ESI). The resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is then subjected to mass analysis.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides a veritable fingerprint of the molecule. In this process, the precursor ion of this compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum. While specific, detailed fragmentation data for this exact compound is not extensively published, the fragmentation pattern can be predicted based on the functional groups and structural motifs present in the molecule. Key fragmentation pathways would likely involve:
α-cleavage: Fission of the bond adjacent to the carbonyl group, which is a common fragmentation for aldehydes.
McLafferty rearrangement: A characteristic rearrangement of carbonyl compounds that possess a γ-hydrogen, leading to the elimination of a neutral alkene.
Cleavage of the allylic bond: The presence of a double bond at the C6-C7 position makes the allylic C-C bonds susceptible to cleavage.
Loss of small neutral molecules: Such as CO, H₂O, or small hydrocarbon fragments.
Chiral Analysis Methods for Enantiomeric Purity Assessment
The presence of a stereocenter at the C3 position in this compound means that it can exist as two non-superimposable mirror images, or enantiomers: (R)-3,7-dimethyl-2-methylene-oct-6-enal and (S)-3,7-dimethyl-2-methylene-oct-6-enal. These enantiomers can exhibit different biological activities and sensory properties. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance in fields such as flavor and fragrance chemistry, and natural product analysis. Chiral chromatography is the most widely used technique for this purpose.
Chiral analysis methods rely on the use of a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers, leading to different retention times and thus their separation. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be configured for chiral separations.
Chiral Gas Chromatography (GC):
For volatile compounds like this compound, chiral GC is a powerful analytical tool. The most common approach involves the use of capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) derivative. The stability of these complexes differs for each enantiomer, resulting in different retention times.
Commonly used cyclodextrin derivatives for chiral GC include permethylated, perethylated, and acylated forms of α-, β-, and γ-cyclodextrin. The choice of the specific CSP and the chromatographic conditions (e.g., temperature program, carrier gas flow rate) are critical for achieving optimal separation. For instance, a study on the separation of other chiral compounds demonstrated that a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin was effective in resolving enantiomers. chrom-china.com
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is another robust technique for the enantiomeric separation of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely used and have shown broad applicability. researchgate.net The chiral recognition mechanism of these phases is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral environment that allows for the differential retention of enantiomers.
The mobile phase composition, which typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), plays a crucial role in the separation efficiency. For Mass Spectrometry (MS) compatible methods, the mobile phase can be adapted by using solvents like acetonitrile and water with additives like formic acid. sielc.com The selection of the appropriate polysaccharide derivative and mobile phase is essential for achieving baseline separation of the enantiomers.
| Technique | Chiral Stationary Phase Type | Common Examples | Separation Principle |
|---|---|---|---|
| Chiral GC | Derivatized Cyclodextrins | Permethylated β-cyclodextrin, Diacetyl-tert-butylsilyl-β-cyclodextrin | Inclusion complexation |
| Chiral HPLC | Polysaccharide Derivatives | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole interactions, steric effects |
The successful application of these chiral analysis methods allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of this compound in a given sample, which is critical for quality control and for understanding its biological and sensory properties.
Biological Activities and Mechanistic Investigations of 3,7 Dimethyl 2 Methylene Oct 6 Enal Excluding Clinical Human Trials
Antimicrobial Activity Research in In Vitro and Preclinical Models
There is a significant gap in the scientific literature regarding the antimicrobial properties of 3,7-dimethyl-2-methylene-oct-6-enal.
Antibacterial Efficacy Against Gram-Negative and Gram-Positive Bacteria
Specific studies evaluating the antibacterial efficacy of this compound against key pathogenic bacteria such as the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus have not been identified in the course of a thorough literature search. While research into the antibacterial properties of structurally similar compounds like citral (B94496) and citronellal (B1669106) exists, direct evidence for this specific compound is lacking.
Antifungal Activity Against Fungal Pathogens
Similarly, there is no available research detailing the in vitro or preclinical antifungal activity of this compound against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal potential of this specific molecule remains an open area for scientific investigation.
Mechanisms of Antimicrobial Action
Due to the absence of studies on its antimicrobial activity, the mechanisms through which this compound might exert such effects, for instance, through interaction with biological membranes or covalent bond formation with proteins, have not been elucidated.
Insect Repellent and Insecticidal Properties
Investigations into the insect repellent and insecticidal properties of this compound are also not present in the available scientific literature.
Investigation of Efficacy Against Various Pest Species
No studies were found that have specifically tested the efficacy of this compound as a repellent or insecticide against any pest species.
Elucidation of Molecular Targets and Repellent Mechanisms
Consequently, the molecular targets and the underlying mechanisms of any potential repellent or insecticidal action for this compound remain unknown.
Enzymatic Biotransformations and Metabolic Fate in Biological Systems
The metabolic processing of xenobiotics, including terpenoids like this compound, is a critical area of study to understand their biological activity and clearance from an organism. Key enzymatic systems involved in this process include cytochrome P450 monooxygenases.
Hydroxylation Studies by Cytochrome P450 Enzymes (e.g., P450BM3 variants)
While direct studies on the hydroxylation of this compound by cytochrome P450 enzymes are not extensively documented in publicly available literature, the activity of these enzymes on similar terpenoid structures provides a basis for anticipated metabolic pathways. Cytochrome P450 enzymes, particularly from the CYP4 family, are known for their role in the ω-hydroxylation of fatty acids and related molecules. nih.gov This process is crucial for both the bioactivation and detoxification of various compounds. nih.gov
Engineered variants of cytochrome P450BM3 (CYP102A1) from Bacillus megaterium have demonstrated significant versatility in the hydroxylation of a wide range of substrates, including complex molecules like steroids. nih.gov These enzymes are highly valued in biotechnological applications for their high catalytic efficiency and their ability to be mutated to target specific substrates. nih.gov For instance, engineered P450BM3 variants can catalyze the hydroxylation of testosterone, a process that relies on an NADPH-dependent recycling system for the electron source. nih.gov Given the structural similarities, it is plausible that P450BM3 variants could be engineered to hydroxylate this compound, likely at one of the methyl groups or along the carbon backbone, representing a key step in its metabolic fate.
Table 1: Examples of Cytochrome P450-mediated Hydroxylation
| Enzyme Family/Variant | Substrate Type | Typical Reaction | Significance |
| CYP4 Family | Fatty Acids, Eicosanoids | ω-Hydroxylation | Regulation of inflammation and blood pressure nih.gov |
| Engineered P450BM3 | Steroids (e.g., Testosterone) | Asymmetric Hydroxylation | Biocatalysis and drug metabolism studies nih.gov |
| Engineered P450BM3 | Omeprazole (human drug) | 5-Methyl Hydroxylation | Mimicking human P450 activity nih.gov |
Microbial Transformation and Bioremediation Studies
Modulation of Cellular Pathways in Non-Clinical Models
The biological effects of this compound can be inferred by examining its impact on cellular pathways, particularly in comparison to structurally analogous compounds that have been more extensively studied.
Antioxidant Activity Assessment and Associated Mechanisms (Comparative studies with related compounds like citral)
There is a lack of direct studies assessing the antioxidant activity of this compound. However, research on the related compound citral (3,7-dimethyl-2,6-octadienal) provides valuable insights. Citral is a major component of several essential oils and has demonstrated significant antioxidant properties. nih.gov
Studies have shown that citral can protect human endothelial cells from oxidative damage induced by hydrogen peroxide. nih.gov Its antioxidant effects are attributed to its ability to reduce hydroperoxide levels and increase the ferric reducing antioxidant power (FRAP) in both intracellular and extracellular fluids. nih.gov In studies using rat small intestine epithelial cells (IEC-6), citral exhibited antioxidant activity by inhibiting the oxidation of linoleic acid and demonstrating a ferric reducing antioxidant potential. nih.gov Furthermore, citral was able to mitigate aspirin-induced oxidative stress by modulating the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov
Given the structural similarities between this compound and citral, it is hypothesized that the former may also possess antioxidant properties, although this requires experimental validation.
Table 2: Antioxidant Activity of Citral
| Assay/Model | Finding | Mechanism | Reference |
| DPPH, β-carotene/linoleic acid, FRAP | Showed important antioxidant activity. | Inhibition of linoleic acid oxidation, ferric reducing potential. | nih.gov |
| H₂O₂-induced oxidative stress in HUVECs | Protected cells against oxidative damage. | Reduced hydroperoxide levels, elevated FRAP value. | nih.gov |
| Aspirin-induced toxicity in IEC-6 cells | Decreased aspirin-induced cell death and MDA level. | Modulated SOD and GSH activities, attenuated MAPK activation. | nih.gov |
Anti-inflammatory Potential Investigations (Comparative studies with related compounds like dimethyl octenol)
Direct investigations into the anti-inflammatory potential of this compound are limited. However, studies on the related compound 3,7-dimethyl-oct-6-en-1-ol (dimethyl octenol) have demonstrated anti-inflammatory effects. Dimethyl octenol, isolated from the chloroform (B151607) extract of Trianthema decandra, has been evaluated for its ability to reduce inflammation. researchgate.net
While the specific mechanisms for dimethyl octenol were not detailed in the provided search results, a related isochroman (B46142) derivative, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells. nih.gov DMHM suppressed the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov Its mechanism involves the induction of heme oxygenase-1 (HO-1) expression through the activation of the Nrf2 pathway. nih.gov This suggests that compounds with a similar dimethyl-octane backbone may have the potential to modulate inflammatory pathways.
Cytotoxic Activity in In Vitro Cellular Models (Comparative studies with related compounds like citral and dimethyl itaconate)
There are no specific studies found on the cytotoxic activity of this compound. However, the cytotoxic effects of the related compound citral have been investigated. In a study on aspirin-induced toxicity in IEC-6 cells, co-treatment with citral was found to significantly decrease cell death, suggesting a protective effect against certain cytotoxic agents. nih.gov
Further research would be necessary to establish the cytotoxic profile of this compound and to draw meaningful comparisons with compounds like citral and dimethyl itaconate.
Environmental Fate, Transport, and Ecotoxicological Implications of 3,7 Dimethyl 2 Methylene Oct 6 Enal
Environmental Distribution, Partitioning, and Persistence
The environmental distribution and persistence of a chemical are crucial for understanding its potential impact. These factors are influenced by its physical and chemical properties. For 3,7-dimethyl-2-methylene-oct-6-enal, some basic properties can be estimated, although experimental data are sparse.
The octanol-water partition coefficient (LogP) is a key parameter for predicting the environmental partitioning of a substance. A computed LogP value for this compound is approximately 3.3 to 3.4. nih.govchemicalbook.com This suggests a moderate potential for the substance to adsorb to organic matter in soil and sediment rather than remaining in the water column.
Table 1: Predicted Environmental Partitioning and Persistence of this compound
| Parameter | Value/Indication | Source |
| LogP (computed) | 3.3 - 3.4 | nih.govchemicalbook.com |
| Persistence | Not considered persistent | nih.gov |
This table is based on limited available data and predictive models. Experimental data is needed for a more definitive assessment.
Abiotic Degradation Processes in Natural Environmental Compartments
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as photolysis (by light) and hydrolysis (by water). These processes can significantly influence the persistence of a compound in the environment.
Currently, there are no specific experimental studies found in the public domain that detail the rates of photolysis or hydrolysis for this compound. Therefore, its susceptibility to these degradation pathways under various environmental conditions (e.g., different pH levels, presence of sunlight) cannot be quantitatively described at this time.
Biotic Degradation by Environmental Microorganisms
Biotic degradation, the breakdown of substances by living organisms, particularly microorganisms, is a primary mechanism for the removal of organic chemicals from the environment. The statement from the RIFM that this compound is not persistent suggests that it is likely susceptible to biotic degradation. nih.gov
However, detailed studies identifying the specific microorganisms capable of degrading this compound, the metabolic pathways involved, and the rate of degradation under different environmental conditions are not available in the reviewed literature. Information on whether the substance is readily biodegradable, a key indicator of its potential to persist, is also not specified.
Ecotoxicological Assessment in Relevant Non-Target Organisms
Ecotoxicological assessment evaluates the potential for a substance to cause harm to wildlife and ecosystems. This is typically determined through standardized tests on representative aquatic organisms, such as fish, invertebrates (e.g., Daphnia), and algae.
The RIFM safety assessment for this compound included an evaluation of its environmental endpoints. nih.gov The abstract of this assessment indicates that the risk quotients, which compare the predicted environmental concentration to the predicted no-effect concentration, are less than 1, suggesting a low risk to the environment under current usage levels.
Despite this, specific ecotoxicity data, such as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates and algae, are not publicly available. This lack of data prevents the creation of a detailed ecotoxicological profile and a quantitative risk assessment for different environmental scenarios.
Table 2: Ecotoxicological Data for this compound
| Test Organism | Endpoint | Value | Source |
| Fish | LC50 (96h) | Data not available | |
| Daphnia magna | EC50 (48h) | Data not available | |
| Algae | EC50 (72h) | Data not available |
The absence of data in this table highlights the need for further research to adequately characterize the ecotoxicological profile of this compound.
Advanced Theoretical and Computational Investigations of 3,7 Dimethyl 2 Methylene Oct 6 Enal
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3,7-dimethyl-2-methylene-oct-6-enal, methods like Density Functional Theory (DFT) can elucidate its electronic structure and predict its reactivity.
As an α,β-unsaturated aldehyde, the reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon and the β-carbon of the double bond. Computational methods can quantify this reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's susceptibility to nucleophilic and electrophilic attack. For α,β-unsaturated aldehydes in general, the LUMO is distributed over the O=C-C=C system, indicating that both the carbonyl carbon and the β-carbon are electrophilic sites.
Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness indices, can pinpoint the most probable sites for nucleophilic attack. For α,β-unsaturated carbonyl compounds, these calculations generally confirm the dual reactivity at the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or Michael addition). The presence of a methylene (B1212753) group at the α-position is expected to influence the electron distribution and steric accessibility, thereby modulating the regioselectivity of nucleophilic additions.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | ~ -2.0 eV | Relates to the ability to accept electrons; lower values indicate higher electrophilicity. |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical reactivity and stability. |
| Mulliken Charge on Carbonyl C | Positive | Indicates electrophilicity and susceptibility to nucleophilic attack. |
| Mulliken Charge on β-Carbon | Slightly Positive | Indicates a secondary site for nucleophilic (Michael) addition. |
Note: These are generalized values for a simple α,β-unsaturated aldehyde and would require specific calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
The flexibility of the acyclic carbon chain in this compound results in a complex conformational landscape. Molecular Dynamics (MD) simulations, often in conjunction with quantum mechanics (QM/MM), can explore the potential energy surface of the molecule to identify stable conformers.
When studying ligand binding, MD simulations can model the dynamic interactions between the aldehyde and a protein's active site. These simulations provide insights into the stability of the ligand-protein complex, the role of specific amino acid residues in binding, and the influence of solvent molecules.
In Silico Prediction of Synthetic Pathways and Reaction Selectivity
Computational tools can aid in the design of synthetic routes to complex molecules like this compound. Retrosynthetic analysis software can propose potential disconnections and precursor molecules.
Furthermore, computational chemistry can predict the selectivity of key synthetic reactions. For example, in the synthesis of terpenoids, which often involves the formation of stereocenters, computational models can predict the most likely stereochemical outcome of a reaction. This is achieved by calculating the transition state energies for the different possible pathways.
The biosynthesis of terpenoids, including monoterpenes like this compound, proceeds from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In silico analysis of terpene synthase (TPS) enzymes, which catalyze the key cyclization and rearrangement reactions, can provide insights into the formation of the carbon skeleton. By identifying the genes encoding these enzymes and modeling their three-dimensional structures, it is possible to understand the basis of their product specificity.
Computational Modeling of Biological Interactions and Mechanistic Insights (e.g., protein binding, enzyme-substrate interactions)
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a protein target. Given the electrophilic nature of α,β-unsaturated aldehydes, they are known to react with nucleophilic residues in proteins, such as cysteine.
In the absence of specific studies on this compound, we can infer its potential interactions from studies on similar compounds. For example, molecular docking studies on other terpenoids and unsaturated aldehydes have been used to identify potential protein targets and to elucidate their mechanism of action. These studies can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (ΔG) | -7.5 kcal/mol | A negative value indicates a spontaneous binding process. More negative values suggest stronger binding. |
| Interacting Residues | Cys, His, Ser | Amino acids in the binding pocket that form key interactions with the ligand. |
| Type of Interaction | Covalent, Hydrogen Bond, Hydrophobic | The nature of the chemical interactions stabilizing the ligand-protein complex. |
| Inhibition Constant (Ki) | Micromolar (µM) range | A predicted measure of the ligand's potency as an inhibitor of the protein. |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study and does not represent actual data for this compound.
Computational modeling can also provide mechanistic insights into how these molecules exert their biological effects. For instance, by modeling the covalent modification of a cysteine residue by the α,β-unsaturated aldehyde, researchers can understand the specifics of the reaction mechanism at the molecular level.
Future Research Directions and Potential Applications in Specialty Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The industrial synthesis of fine chemicals like 3,7-dimethyl-2-methylene-oct-6-enal is an area ripe for innovation, with a strong emphasis on green chemistry principles. Future research will likely focus on moving away from traditional, often harsh, chemical processes towards more sustainable and efficient methods.
Key research objectives include:
Enzymatic Catalysis: Exploring the use of enzymes to catalyze the synthesis of this aldehyde could offer high selectivity and milder reaction conditions, reducing energy consumption and waste. The development of chemo-enzymatic pathways has already shown promise for upgrading simpler terpene molecules into valuable chemical building blocks. diva-portal.org
Biocatalysis with Whole-Cell Systems: Genetically engineered microorganisms could be designed to produce this compound directly from simple sugars or other renewable feedstocks, integrating synthesis into a consolidated bioprocess.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting synthetic routes for this compound to flow chemistry is a promising direction.
Novel Catalysts: Research into solid acid catalysts, like the reusable Amberlyst 15 used for producing terpene rosin (B192284) phenolic resin, could lead to more environmentally friendly alternatives to traditional liquid acid catalysts such as para-toluene sulphonic acid. researchgate.netresearchgate.net
Exploration of Undiscovered Natural Sources and Biotechnological Production
While synthetic routes are crucial, nature remains a vast reservoir of chemical diversity. The identification of new, abundant natural sources or the development of biotechnological production platforms for this compound is a key research frontier.
Known and Potential Natural Occurrences: The compound has been reported as a component in Camellia sinensis (the tea plant). nih.gov Future research could involve comprehensive screening of other plant essential oils, particularly within botanically related families, to identify new and potentially more abundant natural sources. Terpenes are widely available from natural sources, with turpentine (B1165885) from pine trees being a major industrial feedstock for related compounds. diva-portal.org
Metabolic Engineering and Synthetic Biology: A significant future direction lies in harnessing microorganisms or plant cell cultures for production. By elucidating the biosynthetic pathway of this compound, researchers can use metabolic engineering tools to introduce this pathway into robust industrial microbes like Escherichia coli or Saccharomyces cerevisiae. This approach offers the potential for sustainable, scalable, and cost-effective production from renewable feedstocks.
Comprehensive Elucidation of Broader Biological Activities and Molecular Targets
Beyond its use as a fragrance, the biological activities of this compound are largely unexplored. Future investigations could uncover valuable pharmacological properties, drawing parallels with other structurally related sesquiterpenes and terpenoids that exhibit significant bioactivity.
Antimicrobial and Antifungal Activity: Many essential oils and their terpene components possess antimicrobial properties. Systematic screening of this compound against a panel of pathogenic bacteria and fungi is warranted.
Cytotoxic and Anti-Cancer Potential: Other sesquiterpenes, such as β-elemene, have been studied for their anti-cancer properties, which are mediated through actions on molecular targets like kinase enzymes and transcription factors. nih.gov Research into the effects of this compound on cancer cell lines could reveal its potential as a cytotoxic agent and identify its specific molecular targets. nih.gov
Anti-inflammatory and Antioxidant Effects: Terpenoids are often investigated for their antioxidant and anti-inflammatory capabilities. Future studies should assess the ability of this aldehyde to scavenge free radicals and modulate inflammatory pathways. A related compound, methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate, has already demonstrated moderate antioxidant and cytotoxic activities. researchgate.net
A summary of potential research areas for biological activity is presented below.
| Research Area | Rationale | Potential Molecular Targets |
| Antimicrobial | Terpenes are known for antimicrobial properties. | Cell membrane integrity, key metabolic enzymes. |
| Anti-Cancer | Related sesquiterpenes (e.g., β-elemene) show anti-cancer effects. nih.gov | Kinases, transcription factors, apoptosis pathways, VEGF, MMPs. nih.gov |
| Anti-inflammatory | Common activity for plant-derived secondary metabolites. | Cyclooxygenase (COX), lipoxygenase (LOX), NF-κB signaling pathway. |
| Antioxidant | The chemical structure may allow for scavenging of reactive oxygen species. | Direct radical scavenging, activation of antioxidant enzymes (e.g., Nrf2 pathway). |
Integration into Advanced Materials Science and Polymer Chemistry
The demand for sustainable, bio-based polymers is a major driver of innovation in materials science. rsc.org Terpenes are an attractive class of renewable feedstocks for creating novel polymers with unique functionalities. diva-portal.orgrsc.org The chemical structure of this compound, containing both a polymerizable aldehyde group and double bonds, makes it an excellent candidate for a bio-based monomer.
Monomer for Novel Polymers: The aldehyde group can participate in polycondensation reactions with diols or diamines, while the double bonds can be utilized in addition polymerization. numberanalytics.com This dual reactivity allows for the synthesis of a variety of polymer architectures, including polyesters, polyimines, and polyacetals. numberanalytics.com
Functional Polymer Additive: It can be incorporated into existing polymer structures to impart specific properties. The aldehyde can act as a cross-linking agent to enhance the mechanical strength and thermal stability of materials. numberanalytics.com Its terpene backbone could also confer properties like increased hydrophobicity or altered adhesive characteristics.
Development of Bio-based Resins and Adhesives: Terpene-phenol-aldehyde resins are used as tackifiers in adhesives. researchgate.net Future research could formulate new resins using this compound, potentially leading to high-performance, sustainable adhesives and coatings.
| Polymer Type | Synthetic Route | Potential Applications |
| Polyesters/Polyacetals | Polycondensation of the aldehyde group with diols. | Biodegradable plastics, specialty coatings. |
| Polyimines (Schiff-base polymers) | Polycondensation of the aldehyde group with diamines. | Self-healing materials, chemosensors. |
| Vinyl-type Polymers | Addition polymerization across the methylene (B1212753) group. | Specialty elastomers, plasticizers. |
| Cross-linked Networks | Use as a cross-linking agent for other polymers (e.g., PVA, chitosan). | Hydrogels, reinforced composites. |
Advancements in Analytical Techniques for Trace Analysis and Environmental Monitoring
As a volatile organic compound (VOC), this compound contributes to atmospheric chemistry. Developing sensitive and robust analytical methods is crucial for understanding its environmental fate, atmospheric reactions, and for quality control in industrial applications.
Challenges in Analysis: The analysis of sesquiterpenes in the environment is challenging due to their low concentrations (often in the parts-per-trillion range) and high reactivity, particularly with atmospheric oxidants like ozone. rsc.orgrsc.org This reactivity can lead to substantial sample losses during collection and analysis. nih.gov
Improving Sampling and Detection: Future research should focus on developing advanced sampling techniques that mitigate degradation. This includes the use of ozone scrubbers with materials like sodium thiosulfate (B1220275) or nitric oxide titration during air sampling. nih.gov For detection, techniques such as thermal desorption-gas chromatography coupled with mass spectrometry (TD-GC-MS) are standard, but improvements in ionization efficiency and detector sensitivity are needed for ultra-trace quantification.
Real-Time Monitoring: The development of sensors for real-time monitoring of specific sesquiterpenoids in the atmosphere would be a major advancement. Technologies like proton-transfer-reaction mass spectrometry (PTR-MS) could be further optimized for higher sensitivity and specificity towards this compound.
Matrix-Specific Methods: Beyond air analysis, robust methods for quantifying the compound in complex matrices such as plant tissues, food products, and consumer goods are needed for quality control and research into its natural occurrence and biological activity. High-performance liquid chromatography (HPLC) methods have been developed for related terpene aldehydes and could be adapted for this purpose. sielc.com
Q & A
Q. What statistical approaches are recommended for interpreting variability in olfactory threshold measurements?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in sensory panels. Use hierarchical clustering to group detection thresholds by demographic factors (e.g., age, genetic polymorphisms in olfactory receptors). Validate with ROC curves to distinguish true detection from noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
